molecular formula C21H25N3O3 B2483077 N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide CAS No. 1396866-98-0

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide

Cat. No. B2483077
CAS RN: 1396866-98-0
M. Wt: 367.449
InChI Key: RJTVOROOOJHXCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. For example, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound with potential imaging applications, demonstrates a complex synthesis route involving multiple steps to introduce specific functional groups (Xiaohong Wang et al., 2018). This example highlights the intricate synthesis strategies that could be employed in the development of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide, focusing on achieving high yield and specific activity.

Molecular Structure Analysis

Molecular structure analysis, including NMR, IR, MS spectra, and X-ray diffraction crystallography, plays a crucial role in confirming the structure of synthesized compounds. For instance, new (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides were established using these analytical techniques, providing detailed insights into the molecular conformation and interactions (Guo-liang Shen et al., 2013). Similar analytical methods would be essential for detailed molecular structure analysis of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide.

Chemical Reactions and Properties

Chemoselective reactions play a significant role in the synthesis and modification of compounds. The study on chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles to synthesize chiral hexahydro-4-pyrimidinones and oxazolidines demonstrates the importance of selective reactions in obtaining desired products with specific stereochemistry (C. Hajji et al., 2002). These principles could be applied to the chemical reactions involving N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide to achieve desired modifications and properties.

Physical Properties Analysis

Physical properties, including solubility, melting point, and stability, are crucial for the practical application of chemical compounds. Studies on related compounds provide methodologies for assessing these properties, essential for drug formulation and delivery. The analysis of stereochemistry and its impact on analgesic activity, as seen in the study of stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, also sheds light on the relationship between molecular configuration and physical properties (Z. X. Wang et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with biological targets, determine the compound's applicability in drug design. For example, the design, synthesis, and structure-activity relationships of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors highlight the importance of understanding chemical properties for developing therapeutic agents (J. Contreras et al., 2001).

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Research into compounds structurally related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide has shown promise in the development of allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin A, potentially offering therapeutic benefits in conditions that require enhanced oxygen delivery to tissues, such as ischemia, stroke, and tumor radiotherapy. The study identified several compounds with significant allosteric effects on hemoglobin, indicating their potential in clinical and biological applications related to oxygen supply (Randad et al., 1991).

Corrosion Inhibition

Another area of application is in the field of corrosion science, where Schiff base compounds containing nitrogen and other heteroatoms, similar in structure to N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide, have been investigated as corrosion inhibitors. These compounds have shown effectiveness in preventing corrosion of mild steel in acidic solutions, highlighting their potential in industrial applications to enhance the longevity of metal components (Leçe et al., 2008).

Kinase Inhibition for Cancer Therapy

In the field of oncology, derivatives of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors have demonstrated significant tumor suppression in preclinical models, leading to the advancement of some compounds into clinical trials for cancer treatment (Schroeder et al., 2009).

Muscarinic Receptor Antagonism

Compounds with structural similarities to N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide have been synthesized and evaluated for their antagonistic activity against the M3 muscarinic receptor. These studies aim to develop new therapeutic agents for conditions mediated by muscarinic receptors, such as certain respiratory and gastrointestinal disorders (Broadley et al., 2011).

Materials Science Applications

In materials science, the polymerization of monomers related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide has been explored for creating thermoresponsive polymers like poly(N-isopropylacrylamide), which have applications in drug delivery systems. Controlled polymerization techniques have been developed to produce polymers with desired properties, demonstrating the versatility of these compounds in designing responsive materials (Convertine et al., 2004).

properties

IUPAC Name

2-phenoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-16(27-19-5-3-2-4-6-19)20(25)23-15-17-9-13-24(14-10-17)21(26)18-7-11-22-12-8-18/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTVOROOOJHXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C(=O)C2=CC=NC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide

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